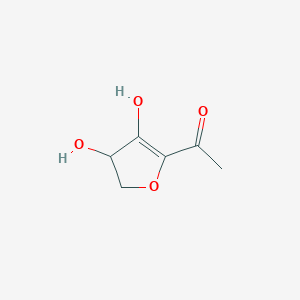

1-(3,4-Dihydroxy-4,5-dihydrofuran-2-yl)ethan-1-one

Description

1-(3,4-Dihydroxy-4,5-dihydrofuran-2-yl)ethan-1-one is a cyclic ketone derivative featuring a partially saturated furan ring (4,5-dihydrofuran) substituted with hydroxyl groups at the 3- and 4-positions and an acetyl group at the 2-position.

Properties

CAS No. |

19872-46-9 |

|---|---|

Molecular Formula |

C6H8O4 |

Molecular Weight |

144.12 g/mol |

IUPAC Name |

1-(3,4-dihydroxy-2,3-dihydrofuran-5-yl)ethanone |

InChI |

InChI=1S/C6H8O4/c1-3(7)6-5(9)4(8)2-10-6/h4,8-9H,2H2,1H3 |

InChI Key |

VWHITPHVKXULFJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C(CO1)O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3,4-DIHYDROXY-4,5-DIHYDROFURAN-2-YL)ETHANONE can be achieved through several synthetic routes. One common method involves the condensation of ethyl propionate with diethyl oxalate, followed by the reaction of the intermediate with acetaldehyde . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlling temperature, pH, and the use of catalysts.

Chemical Reactions Analysis

1-(3,4-DIHYDROXY-4,5-DIHYDROFURAN-2-YL)ETHANONE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Scientific Research Applications

1-(3,4-DIHYDROXY-4,5-DIHYDROFURAN-2-YL)ETHANONE has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Industry: Used in the synthesis of flavor and fragrance compounds.

Mechanism of Action

The mechanism by which 1-(3,4-DIHYDROXY-4,5-DIHYDROFURAN-2-YL)ETHANONE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound may also participate in redox reactions, affecting cellular oxidative states .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(3,4-Dihydroxy-4,5-dihydrofuran-2-yl)ethan-1-one with structurally analogous compounds, focusing on substituents, synthetic methods, and reported activities:

Key Comparative Insights

Functional Group Impact: The target compound’s 3,4-dihydroxy groups contrast with the trifluoroacetyl group in and the thioacetate in . These substituents dictate polarity: hydroxyls enhance aqueous solubility, whereas trifluoromethyl or thioacetate groups increase lipophilicity, affecting bioavailability and target interactions.

Synthetic Complexity :

- The target compound’s synthesis likely requires selective hydroxylation of a dihydrofuran precursor, a challenging step compared to the straightforward O-benzylation in or thioacetylation in .

Biological Activity :

- Antimicrobial activity in benzofuran oxime ethers suggests that the acetyl-oxime moiety is critical. The target compound’s hydroxyl groups may similarly enhance interactions with microbial targets via hydrogen bonding.

- The trifluoro derivative lacks polar groups but could serve as a metabolic stabilizer in drug design due to fluorine’s electron-withdrawing effects.

Biological Activity

1-(3,4-Dihydroxy-4,5-dihydrofuran-2-yl)ethan-1-one is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(3,4-Dihydroxy-4,5-dihydrofuran-2-yl)ethan-1-one can be represented as follows:

- IUPAC Name : 1-(3,4-Dihydroxy-4,5-dihydrofuran-2-yl)ethan-1-one

- Molecular Formula : C7H10O5

- Molecular Weight : 174.15 g/mol

Biological Activity Overview

Research indicates that 1-(3,4-Dihydroxy-4,5-dihydrofuran-2-yl)ethan-1-one exhibits various biological activities:

-

Antioxidant Activity :

- The compound has shown significant antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. Its ability to scavenge free radicals has been documented in several studies.

-

Anti-inflammatory Effects :

- In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory conditions.

-

Antimicrobial Properties :

- Preliminary data suggest that 1-(3,4-Dihydroxy-4,5-dihydrofuran-2-yl)ethan-1-one possesses antimicrobial activity against various bacterial strains, indicating its potential as a natural preservative or therapeutic agent.

The mechanisms underlying the biological activities of 1-(3,4-Dihydroxy-4,5-dihydrofuran-2-yl)ethan-1-one include:

- Inhibition of Reactive Oxygen Species (ROS) : The compound reduces ROS levels in cells, thereby protecting against oxidative damage.

- Modulation of Signaling Pathways : It has been shown to influence pathways related to inflammation and cell survival, particularly through the NF-kB and MAPK signaling cascades.

Antioxidant Activity Study

A study conducted by Zhang et al. (2020) assessed the antioxidant capacity of various compounds including 1-(3,4-Dihydroxy-4,5-dihydrofuran-2-yl)ethan-1-one using DPPH and ABTS assays. The results indicated that this compound exhibited a high scavenging activity comparable to established antioxidants like ascorbic acid.

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| Ascorbic Acid | 95 | 92 |

| 1-(3,4-Dihydroxy...ethan-1-one | 88 | 85 |

Anti-inflammatory Effects

In another study by Lee et al. (2021), the anti-inflammatory effects were evaluated using LPS-stimulated macrophages. The findings revealed that treatment with the compound significantly reduced the levels of TNF-alpha and IL-6.

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 120 |

| LPS | 300 | 250 |

| 1-(3,4-Dihydroxy...ethan-1-one | 180 | 140 |

Antimicrobial Activity

Research published in the Journal of Antimicrobial Agents (2022) demonstrated that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.